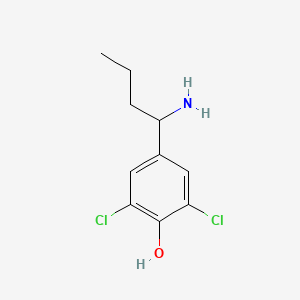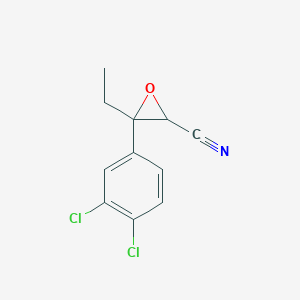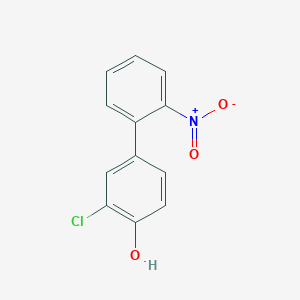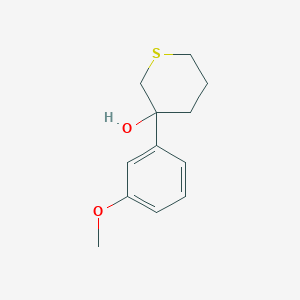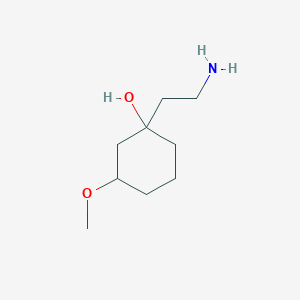![molecular formula C10H18N2O B13212253 [1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13212253.png)
[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two isopropyl groups attached to the pyrazole ring and a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds in high yields (78-92%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(propan-2-yl)-1H-pyrazole: Similar structure but lacks the methanol group.
1,5-Bis(propan-2-yl)-1H-pyrazole: Similar structure but lacks the methanol group.
1,5-Bis(propan-2-yl)-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of a methanol group.
Uniqueness
The presence of the methanol group at the 3-position of the pyrazole ring makes [1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol unique. This functional group can participate in various chemical reactions, making the compound versatile for different applications in research and industry.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[1,5-di(propan-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H18N2O/c1-7(2)10-5-9(6-13)11-12(10)8(3)4/h5,7-8,13H,6H2,1-4H3 |
InChI Key |
ZHELRTNXJQRQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


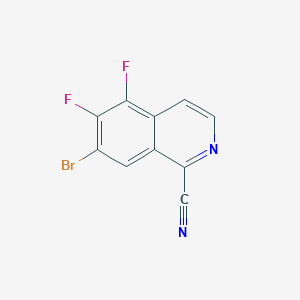
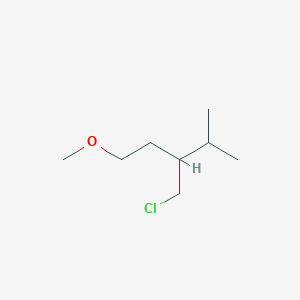
![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B13212191.png)
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13212197.png)

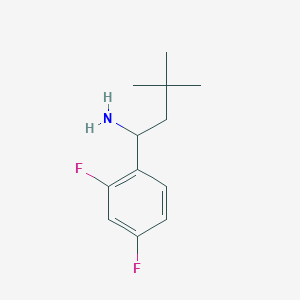
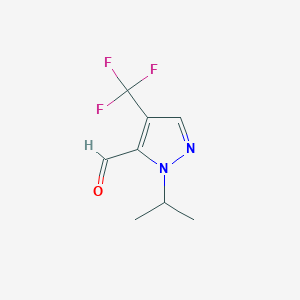
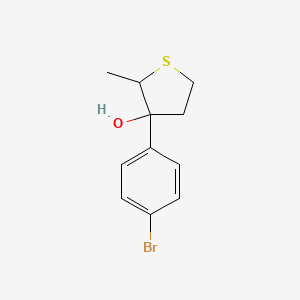
![Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate](/img/structure/B13212225.png)
